![molecular formula C16H14FN3O2 B1370628 methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1011370-87-8](/img/structure/B1370628.png)
methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Overview
Description
Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, also known as JNJ-42153605, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives, which share a similar core structure with the compound , have been found to possess antimicrobial properties . This suggests that our compound may also be explored for its potential use in combating microbial infections.
Antitumor and Antileukemia Activity
The same core structure has also been associated with antitumor and antileukemia activities . This indicates a possibility for the compound to be used in cancer research and treatment strategies.
Adenosine Receptor Antagonism
Derivatives of pyrazolo[3,4-b]pyridine have been found to be potent and selective antagonists of human A3, A2A, and A2B adenosine receptors . This points towards potential applications in neurological research and drug development.
Catalytic Activity
Research indicates that certain pyrazolo[3,4-b]pyridine derivatives can be synthesized using catalytic methods . The compound could be investigated for its role as a catalyst in chemical reactions.
Kinase Inhibition
Some 1H-pyrazolo[3,4-b]pyridines are known to act as kinase inhibitors , which are important in signaling pathways within cells. Therefore, our compound may have applications in the development of treatments for diseases related to cell signaling dysfunctions.
Synthetic Strategies
There is comprehensive data on synthetic strategies for pyrazolo[3,4-b]pyridine derivatives , which could be relevant for the synthesis and modification of our compound for various scientific applications.
Drug-like Molecule Nature
Molecular hybrids of pyrazolo[3,4-b]pyridine have been analyzed for their drug-like molecule nature . This suggests that our compound could be studied for its pharmacokinetic properties and potential as a therapeutic agent.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes . The compound’s fluorophenyl group may enhance its binding affinity to its targets, influencing its mode of action.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-9-8-13(16(21)22-3)14-10(2)19-20(15(14)18-9)12-6-4-11(17)5-7-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUFWSVUJSSAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.